n-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
Description
N-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide is a thiourea-benzamide hybrid compound featuring a 1,3-thiazole core substituted with a tert-butyl group at position 5 and a methyl group at position 2. The carbamothioyl (-NHCSS-) moiety bridges the thiazole ring to a benzamide group. This structure combines lipophilic (tert-butyl) and electron-donating (methyl) substituents, which may enhance membrane permeability and target binding.
Properties
IUPAC Name |
N-[(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS2/c1-10-12(16(2,3)4)22-15(17-10)19-14(21)18-13(20)11-8-6-5-7-9-11/h5-9H,1-4H3,(H2,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRRVEKEOBJEBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=S)NC(=O)C2=CC=CC=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971115 | |
| Record name | N-{[(5-tert-Butyl-4-methyl-1,3-thiazol-2-yl)imino](sulfanyl)methyl}benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5574-08-3 | |
| Record name | N-{[(5-tert-Butyl-4-methyl-1,3-thiazol-2-yl)imino](sulfanyl)methyl}benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide typically involves the reaction of 5-tert-butyl-4-methyl-2-aminothiazole with benzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiazoles.
Scientific Research Applications
N-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its potential anticancer and anti-inflammatory activities.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substitutions on the thiazole ring and benzamide moiety. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Key Observations:
- Substituent Impact: The tert-butyl group in the target compound enhances steric bulk and lipophilicity compared to smaller groups like methyl (AB4) or electron-withdrawing nitro (nitazoxanide). This may improve metabolic stability but reduce solubility . Carbamothioyl vs. In contrast, sulfonamide-containing analogs (AB4, ) are more rigid and may target kinases or ion channels .
Antiparasitic Activity
Nitazoxanide (), a 5-nitrothiazole benzamide, is a broad-spectrum antiparasitic agent. The target compound’s tert-butyl group may reduce redox activity compared to nitazoxanide’s nitro group, which is critical for its antiprotozoal mechanism. However, the thiourea moiety could confer activity against other parasites through protease inhibition .
Anticancer Potential
Thiourea-benzamide derivatives like L1 () show moderate cytotoxicity against PC3 and HepG2 cells, with IC₅₀ values in the micromolar range. The tert-butyl group in the target compound might enhance cellular uptake, but its efficacy remains unverified .
Enzyme Inhibition
Compounds with 2-aminothiazole-triazole motifs () exhibit tyrosinase inhibition (IC₅₀ ~10–20 µM). The target compound’s carbamothioyl group could similarly inhibit oxidoreductases, though its substituents may alter binding affinity .
Computational and Structural Insights
- Bioactivity Prediction : Analogs in score highly as enzyme inhibitors (EI) and protease inhibitors (PI), implying the target compound may also target these pathways .
- Crystal Data : Derivatives like N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide () adopt planar conformations, which may stabilize π-stacking interactions. The tert-butyl group in the target compound could disrupt this planarity, affecting binding .
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